molecular formula C20H22N4O3S2 B6538467 N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide CAS No. 1021215-34-8

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide

Cat. No.: B6538467
CAS No.: 1021215-34-8
M. Wt: 430.5 g/mol
InChI Key: HNRRQAITSLHVNO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11333292 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-29(26,27)23-11-8-16(9-12-23)19(25)24(14-15-5-4-10-21-13-15)20-22-17-6-2-3-7-18(17)28-20/h2-7,10,13,16H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRRQAITSLHVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide, commonly referred to as EVT-6670576, is a synthetic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety , a methanesulfonyl group , and a piperidine ring . These structural components are known for their roles in various pharmacological activities.

Component Description
Benzothiazole Associated with antimicrobial and anticancer properties.
Methanesulfonyl Enhances solubility and bioavailability.
Piperidine Commonly found in pharmaceuticals, contributing to diverse biological effects.

Synthesis

The synthesis of this compound typically involves several steps using reagents such as triethylamine and dimethylformamide to ensure high yield and purity. The general synthetic route can be summarized as follows:

  • Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole core.
  • Introduction of Methanesulfonyl Group : This step enhances the compound's solubility.
  • Piperidine Ring Closure : Final cyclization to form the piperidine structure.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. It is hypothesized to modulate enzymatic activities, potentially leading to therapeutic effects such as:

  • Anti-inflammatory actions
  • Anticancer properties

Research indicates that compounds with similar structures often inhibit enzymes involved in critical biological pathways, including protein kinases and soluble epoxide hydrolases, which are relevant in various disease models .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The IC50 values for these compounds often range from 7.9 µM to 92 µM, indicating substantial potency .
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urinary tract infections respectively .
  • Antimicrobial Properties : Similar sulfonamide derivatives have been reported to possess antimicrobial activity against a range of bacterial strains, highlighting the potential for this compound in treating infections .

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